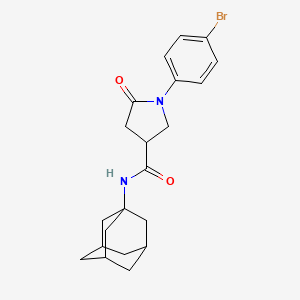
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AOPP, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various diseases. AOPP belongs to the class of adamantane derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell proliferation, apoptosis, and protein aggregation. This compound has been shown to inhibit the activity of proteasome, a cellular protein degradation system, and induce the accumulation of misfolded proteins, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of protein aggregation. This compound has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification, and its unique chemical structure, which makes it a promising candidate for drug development. However, this compound also has limitations, including its low solubility in water and potential toxicity, which may limit its use in in vivo experiments.
Direcciones Futuras
For N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide research include the optimization of its synthesis and purification methods, the development of more potent analogs, and the investigation of its therapeutic potential in various diseases. This compound may also be used as a tool compound to study the mechanisms of protein aggregation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of adamantane-1-carboxylic acid with 4-bromobenzoyl chloride, followed by the reaction with pyrrolidine and subsequent oxidation to produce the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function, suggesting its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c22-17-1-3-18(4-2-17)24-12-16(8-19(24)25)20(26)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,13-16H,5-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXRRBPBDCTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)
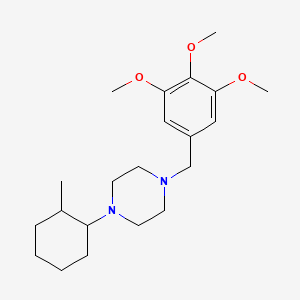
![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)
![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
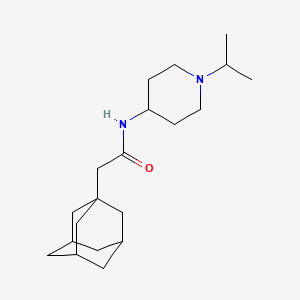
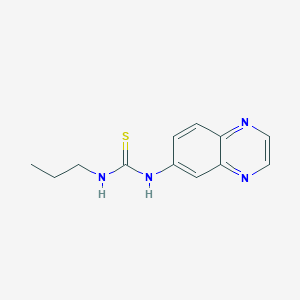
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
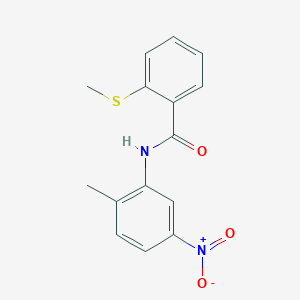
![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
